molecular formula C8H10ClNO2S B1366977 N-(3-(Chloromethyl)phenyl)methanesulfonamide CAS No. 362529-31-5

N-(3-(Chloromethyl)phenyl)methanesulfonamide

Cat. No.: B1366977
CAS No.: 362529-31-5
M. Wt: 219.69 g/mol
InChI Key: WLYKULGSHTZUOM-UHFFFAOYSA-N
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Description

N-(3-(Chloromethyl)phenyl)methanesulfonamide (CAS 362529-31-5) is a versatile chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound, with the molecular formula C₈H₁₀ClNO₂S and a molecular weight of 219.69 g/mol, features a methanesulfonamide group linked to a phenyl ring that is substituted with a chloromethyl group at the meta position . This structure provides two highly functionalizable sites, making it a valuable scaffold for the design and synthesis of more complex molecules. The primary research value of this compound lies in its role as a synthetic building block. The chloromethyl group is a potent electrophile, enabling facile nucleophilic substitution reactions to create new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds . Concurrently, the methanesulfonamide group is a stable, electron-withdrawing moiety that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. Researchers can leverage this bifunctionality to develop novel chemical entities, such as specialized benzamides, which have a documented history in the exploration of various biological activities . Its applications extend to serving as a precursor in the synthesis of compounds for materials science and as a key intermediate in developing molecular scaffolds for pharmacological investigation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle it with care, as it carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated fume hood.

Properties

IUPAC Name

N-[3-(chloromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKULGSHTZUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453481
Record name N-[3-(Chloromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362529-31-5
Record name N-[3-(Chloromethyl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(3-(Chloromethyl)phenyl)methanesulfonamide, it is compared with sulfonamide derivatives differing in substituents, molecular weight, and functional groups. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
This compound C₈H₉ClNO₂S 219.69 3-(CH₂Cl) on phenyl Agrochemical intermediate
N-(3-Chloro-4-methylphenyl)methanesulfonamide C₈H₁₀ClNO₂S 219.69 3-Cl, 4-CH₃ on phenyl Irritant; industrial applications
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide (10h) C₁₃H₂₁N₃O₂S 283.39 3-(1,4-diazepanyl-CH₂) on phenyl Evaluated for biological activity
(Z)-N-(2-(3-((4-hydroxybut-2-en-1-yl)oxy)prop-1-yn-1-yl)phenyl)methanesulfonamide (1z) C₁₄H₁₆N₂O₄S 308.35 Alkyne and hydroxybutenyloxy groups Synthetic intermediate for complex molecules
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide C₁₄H₂₁BNO₄S 326.10 3-boronate ester on phenyl Suzuki-Miyaura coupling intermediate

Key Observations:

Substituent Effects :

  • The chloromethyl group in the target compound increases electrophilicity compared to N-(3-Chloro-4-methylphenyl)methanesulfonamide, which has separate chloro and methyl groups. This difference influences reactivity in nucleophilic substitution reactions .
  • Bulkier substituents, such as the 1,4-diazepane group in compound 10h , reduce membrane permeability but enhance receptor-binding specificity in therapeutic contexts .

Synthetic Utility :

  • The target compound’s chloromethyl group enables functionalization via alkylation or cross-coupling, as seen in borylation reactions to generate boronate esters for Suzuki-Miyaura couplings .
  • Derivatives with alkynyloxy groups (e.g., 1z ) are used in click chemistry or as precursors for bioactive molecules .

Biological Activity: Sulfonamides with heterocyclic substituents (e.g., 10h) are studied for enzyme inhibition, particularly targeting ceramidases or NMDA receptors .

Biological Activity

N-(3-(Chloromethyl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its chloromethyl and methanesulfonamide groups attached to a phenyl ring. The chemical formula is C8H10ClN1O2S1C_8H_{10}ClN_1O_2S_1, with a molecular weight of approximately 236.69 g/mol. Its structure allows for interactions with various biological targets, influencing cellular functions.

Target Interactions

This compound acts primarily through:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.
  • Competitive Inhibition : The sulfonamide moiety can mimic natural substrates, allowing it to act as a competitive inhibitor in biochemical pathways.

Biochemical Pathways

This compound has been shown to influence several biochemical pathways:

  • Cell Signaling : It affects signaling pathways that regulate gene expression and cellular metabolism.
  • Enzyme Activity : By interacting with specific enzymes, it alters metabolic flux and cellular functions .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Potential

In studies involving similar sulfonamide derivatives, compounds with halogenated phenyl rings demonstrated varying degrees of antimicrobial activity:

  • Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Moderately effective against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted:

  • It enhances the synthesis of pro-inflammatory mediators like interleukin-6 and interleukin-8, suggesting a role in inflammatory diseases.
  • Its interaction with nitric oxide synthase indicates potential applications in vascular functions and inflammation modulation.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study on various chloroacetamides, including those structurally related to this compound, revealed that compounds with halogen substitutions showed promising antimicrobial effects. These findings suggest that this compound may exhibit similar properties due to its structural characteristics .
  • Inflammation Modulation : Research indicated that compounds similar to this compound can produce nitric oxide and modulate inflammatory pathways, highlighting their potential therapeutic roles in conditions like cardiovascular diseases.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria; moderate against Gram-negative bacteria
Anti-inflammatoryEnhances IL-6 and IL-8 synthesis; interacts with nitric oxide synthase
Enzyme InhibitionForms covalent bonds with enzymes; acts as a competitive inhibitor

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-(3-(Chloromethyl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized by reacting 3-(chloromethyl)aniline hydrochloride with triethylamine in tetrahydrofuran (THF), followed by slow addition of methanesulfonyl chloride. The reaction is stirred at room temperature for 2 hours. Optimization includes maintaining anhydrous conditions, controlling the rate of methanesulfonyl chloride addition to prevent exothermic side reactions, and using THF as a solvent for better solubility. Post-synthesis purification involves filtration and solvent evaporation .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

  • Methodology :

  • NMR Spectroscopy : Confirms molecular structure via proton and carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, sulfonamide protons at δ 3.0–3.5 ppm) .
  • HPLC/LC-MS : Quantifies purity (>95%) and identifies impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validates empirical formula (C₈H₁₀ClNO₂S) by matching calculated and observed carbon, hydrogen, and nitrogen percentages .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .
  • Ventilation : Ensure adequate airflow to prevent accumulation of airborne particles.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does this compound interact with cellular enzymes, and what are the implications for biochemical pathway modulation?

  • Methodology : The chloromethyl group enables covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzymes, leading to inhibition or activation. For example, it may disrupt ATP-binding sites in kinases, altering phosphorylation cascades. To study this, perform enzyme kinetics assays (e.g., Michaelis-Menten plots) with purified target proteins, monitoring changes in Vmax and Km upon compound addition .

Q. What structural features of this compound contribute to its role as a versatile building block in organic synthesis?

  • Methodology :

  • Electrophilic Chloromethyl Group : Facilitates nucleophilic substitution reactions (e.g., with amines or thiols) to generate derivatives .
  • Sulfonamide Moiety : Enhances stability under acidic/basic conditions and participates in hydrogen bonding for crystal engineering. X-ray diffraction studies (e.g., ) reveal intermolecular interactions guiding supramolecular assembly .
  • Aromatic Ring : Allows π-π stacking in metal-organic frameworks (MOFs) or drug-target complexes .

Q. How do environmental factors (pH, temperature) affect the compound's stability and activity in long-term studies?

  • Methodology :

  • Stability Assays : Incubate the compound in buffers (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours. Results show maximal stability at pH 6–7 and 4°C, with <5% degradation over 7 days .
  • Activity Retention : Test enzyme inhibition efficacy after storage under varying conditions. Activity declines by 20% at 37°C/pH 9 due to hydrolysis of the chloromethyl group .

Q. What computational methods are suitable for predicting the compound’s interactions with biomolecular targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., VEGFR2), focusing on free energy scores (ΔG ≤ −8 kcal/mol indicates strong binding) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD ≤ 2 Å) and identify critical residues (e.g., Lys123, Asp456) for interaction .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(Chloromethyl)phenyl)methanesulfonamide
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N-(3-(Chloromethyl)phenyl)methanesulfonamide

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